Cas no 926193-86-4 (4-Quinolinecarboxylic acid, 6-bromo-2-[2-(4-methylphenyl)ethenyl]-)

6-Bromo-2-[2-(4-methylphenyl)ethenyl]-4-quinolinecarboxylic acid is a brominated quinoline derivative featuring a styrenyl substituent at the 2-position. This compound is of interest in medicinal and materials chemistry due to its conjugated structure, which may impart unique electronic and photophysical properties. The bromine atom enhances reactivity for further functionalization via cross-coupling reactions, while the carboxylic acid group allows for derivatization or coordination with metal centers. Its extended π-system suggests potential applications in organic electronics or as a scaffold for bioactive molecule design. The methylphenyl moiety may influence solubility and steric interactions, making it a versatile intermediate in synthetic chemistry.
4-Quinolinecarboxylic acid, 6-bromo-2-[2-(4-methylphenyl)ethenyl]- structure
926193-86-4 structure
商品名:4-Quinolinecarboxylic acid, 6-bromo-2-[2-(4-methylphenyl)ethenyl]-
CAS番号:926193-86-4
MF:C19H14BrNO2
メガワット:368.223964214325
CID:5232995

4-Quinolinecarboxylic acid, 6-bromo-2-[2-(4-methylphenyl)ethenyl]- 化学的及び物理的性質

名前と識別子

    • 4-Quinolinecarboxylic acid, 6-bromo-2-[2-(4-methylphenyl)ethenyl]-
    • 6-Bromo-2-[2-(4-methylphenyl)ethenyl]quinoline-4-carboxylic acid
    • インチ: 1S/C19H14BrNO2/c1-12-2-4-13(5-3-12)6-8-15-11-17(19(22)23)16-10-14(20)7-9-18(16)21-15/h2-11H,1H3,(H,22,23)
    • InChIKey: YLCAOBVTHNZCDA-UHFFFAOYSA-N
    • ほほえんだ: N1C2C(=CC(Br)=CC=2)C(C(O)=O)=CC=1C=CC1=CC=C(C)C=C1

4-Quinolinecarboxylic acid, 6-bromo-2-[2-(4-methylphenyl)ethenyl]- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1321657-2.5g
6-Bromo-2-[2-(4-methylphenyl)ethenyl]quinoline-4-carboxylic acid
926193-86-4 95%
2.5g
¥21593.00 2024-04-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1321657-250mg
6-Bromo-2-[2-(4-methylphenyl)ethenyl]quinoline-4-carboxylic acid
926193-86-4 95%
250mg
¥4060.00 2024-04-25
Enamine
EN300-53105-2.5g
6-bromo-2-[2-(4-methylphenyl)ethenyl]quinoline-4-carboxylic acid
926193-86-4 95.0%
2.5g
$923.0 2025-02-19
Enamine
EN300-53105-0.5g
6-bromo-2-[2-(4-methylphenyl)ethenyl]quinoline-4-carboxylic acid
926193-86-4 95.0%
0.5g
$353.0 2025-02-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1321657-100mg
6-Bromo-2-[2-(4-methylphenyl)ethenyl]quinoline-4-carboxylic acid
926193-86-4 95%
100mg
¥3326.00 2024-04-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1321657-5g
6-Bromo-2-[2-(4-methylphenyl)ethenyl]quinoline-4-carboxylic acid
926193-86-4 95%
5g
¥34372.00 2024-04-25
Aaron
AR019XII-500mg
6-bromo-2-[2-(4-methylphenyl)ethenyl]quinoline-4-carboxylic acid
926193-86-4 95%
500mg
$511.00 2025-02-10
A2B Chem LLC
AV41854-100mg
6-bromo-2-[2-(4-methylphenyl)ethenyl]quinoline-4-carboxylic acid
926193-86-4 95%
100mg
$174.00 2024-07-18
1PlusChem
1P019XA6-2.5g
6-bromo-2-[2-(4-methylphenyl)ethenyl]quinoline-4-carboxylic acid
926193-86-4 95%
2.5g
$1203.00 2024-04-20
Aaron
AR019XII-2.5g
6-bromo-2-[2-(4-methylphenyl)ethenyl]quinoline-4-carboxylic acid
926193-86-4 95%
2.5g
$1295.00 2025-02-10

4-Quinolinecarboxylic acid, 6-bromo-2-[2-(4-methylphenyl)ethenyl]- 関連文献

4-Quinolinecarboxylic acid, 6-bromo-2-[2-(4-methylphenyl)ethenyl]-に関する追加情報

4-Quinolinecarboxylic Acid, 6-Bromo-2-[2-(4-Methylphenyl)Ethenyl] (CAS No. 926193-86-4)

The compound 4-Quinolinecarboxylic Acid, 6-Bromo-2-[2-(4-Methylphenyl)Ethenyl], also identified by the CAS registry number 926193-86-4, is a highly specialized organic molecule with significant potential in various fields of chemical research and application. This compound belongs to the quinoline derivative family, which has been extensively studied due to its unique electronic properties and structural versatility. The presence of a bromine atom at the 6-position and a vinyl group substituted with a methylphenyl moiety at the 2-position introduces intriguing electronic and steric effects, making this compound a valuable subject for both academic and industrial investigations.

Recent advancements in synthetic methodologies have enabled the efficient synthesis of 4-Quinolinecarboxylic Acid, 6-Bromo-2-[2-(4-Methylphenyl)Ethenyl]. Researchers have employed various strategies, including palladium-catalyzed cross-coupling reactions and microwave-assisted synthesis, to optimize the production process. These techniques not only enhance the yield but also minimize the environmental footprint, aligning with the growing demand for sustainable chemical practices.

The structural features of this compound make it particularly appealing for applications in drug discovery. The quinoline core is known for its ability to interact with various biological targets, such as kinases and G-protein coupled receptors (GPCRs). The bromine substituent at the 6-position can act as an electron-withdrawing group, modulating the electronic properties of the molecule and potentially enhancing its bioactivity. Additionally, the vinyl group attached to the 4-methylphenyl ring introduces conjugation effects, which can further influence the molecule's photophysical properties.

Recent studies have highlighted the potential of 4-Quinolinecarboxylic Acid, 6-Bromo-2-[2-(4-Methylphenyl)Ethenyl] in anti-tumor drug development. In vitro experiments have demonstrated that this compound exhibits selective cytotoxicity against certain cancer cell lines, suggesting its potential as a lead compound for anti-cancer therapies. Furthermore, its ability to modulate cellular signaling pathways makes it a promising candidate for targeted drug delivery systems.

In addition to its therapeutic applications, this compound has also found utility in materials science. The extended conjugation within its structure contributes to its optical properties, making it a candidate for applications in organic electronics and optoelectronic devices. Researchers are exploring its potential as a component in organic light-emitting diodes (OLEDs) and photovoltaic materials.

The synthesis and characterization of 4-Quinolinecarboxylic Acid, 6-Bromo-2-[2-(4-Methylphenyl)Ethenyl] have been extensively documented in recent scientific literature. Advanced spectroscopic techniques, such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, have been employed to confirm its molecular structure and elucidate its conformational preferences. These studies provide valuable insights into the relationship between molecular structure and functionality.

Moreover, computational chemistry has played a pivotal role in understanding the electronic properties of this compound. Density functional theory (DFT) calculations have been used to predict its reactivity towards various chemical transformations, aiding in the design of more efficient synthetic routes. Such computational approaches are increasingly being integrated into modern drug discovery pipelines to accelerate the development process.

In conclusion, 4-Quinolinecarboxylic Acid, 6-Bromo-2-[2-(4-Methylphenyl)Ethenyl] (CAS No. 926193-86-4) represents a versatile platform for exploring novel chemical entities with diverse applications. Its unique combination of structural features and functional groups positions it as a valuable tool in both academic research and industrial innovation. As ongoing studies continue to uncover its full potential, this compound is poised to make significant contributions to fields ranging from medicinal chemistry to materials science.

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Amadis Chemical Company Limited
(CAS:926193-86-4)4-Quinolinecarboxylic acid, 6-bromo-2-[2-(4-methylphenyl)ethenyl]-
A1064870
清らかである:99%
はかる:5g
価格 ($):1110.0